Selegiline hydrochloride Selegiline hydrochloride Selegiline Hydrochloride is the hydrochloride salt form of selegiline, a levorotatory acetylenic derivative of phenethylamine with antiparkinsonian effect. As a selective monoamine oxidase (MAO) inhibitor, selegiline has the greatest affinity for type B MAO, found mainly in the brain. Selegiline is converted by MAO B to an active moiety, which binds irreversibly at the active site of the enzyme's cofactor FAD (flavin adenine dinucleotide) molecule. This prevents the oxidative deamination of catecholamines and serotonin by MAO B, and leads to an increase in these neurotransmitters' activities resulting in improved motor function. In addition, this agent may inhibit re-uptake of dopamine by the neuron and prolong dopamine activity.
A selective, irreversible inhibitor of Type B monoamine oxidase that is used for the treatment of newly diagnosed patients with PARKINSON DISEASE, and for the treatment of depressive disorders. The compound without isomeric designation is Deprenyl.
See also: Selegiline (has active moiety).
Brand Name: Vulcanchem
CAS No.: 14611-52-0
VCID: VC0003042
InChI: InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1
SMILES: CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Molecular Formula: C13H18ClN
Molecular Weight: 223.74 g/mol

Selegiline hydrochloride

CAS No.: 14611-52-0

Cat. No.: VC0003042

Molecular Formula: C13H18ClN

Molecular Weight: 223.74 g/mol

* For research use only. Not for human or veterinary use.

Selegiline hydrochloride - 14611-52-0

CAS No. 14611-52-0
Molecular Formula C13H18ClN
Molecular Weight 223.74 g/mol
IUPAC Name (2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m1./s1
Standard InChI Key IYETZZCWLLUHIJ-UTONKHPSSA-N
Isomeric SMILES C[C@H](CC1=CC=CC=C1)N(C)CC#C.Cl
SMILES CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Canonical SMILES CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Appearance Solid powder
Colorform Crystals
Melting Point 141-142 °C

Chemical and Pharmacological Profile of Selegiline Hydrochloride

Structural Characteristics and Formulations

Selegiline hydrochloride (C₁₃H₁₇N·HCl; molecular weight 223.74 g/mol) exists as a white crystalline powder with high solubility in polar solvents (water: 50 mg/mL; methanol: 40 mg/mL) . The compound’s stereochemistry plays a critical role in its pharmacological activity, with the R-enantiomer demonstrating 100-fold greater MAO-B affinity than the S-form . Commercial formulations optimize bioavailability through innovative delivery systems:

FormulationBioavailabilityTmax (hr)Half-Life (hr)
Oral tablet4–10%0.5–21.2–3.5
Orally disintegrating (ODT)20–32%0.25–0.57.7–9.7
Transdermal patch75%24–4820

The ODT formulation utilizes lyophilization technology with aspartame and glycine excipients to achieve rapid buccal absorption, bypassing first-pass metabolism . Transdermal systems maintain steady-state plasma concentrations (0.5–2 ng/mL) through continuous delivery, minimizing peak-trough fluctuations .

Mechanism of Action

Selegiline’s primary mechanism involves irreversible MAO-B inhibition (IC₅₀ = 0.3 nM), increasing striatal dopamine concentrations by 40–90% in PD models . At doses exceeding 10 mg/day, MAO-A inhibition becomes clinically significant (30% activity reduction), necessitating dietary tyramine restrictions . Emerging research highlights secondary mechanisms:

  • Catecholaminergic Activity Enhancement: Potentiates action potential-evoked dopamine/norepinephrine release through presynaptic terminal modulation

  • Neuroprotective Effects: Reduces oxidative stress via decreased MAO-mediated H₂O₂ production and induction of antioxidant enzymes (SOD, catalase)

  • Metabolite Activity: Desmethylselegiline (DMS) exhibits anti-apoptotic properties through Bcl-2 upregulation

Clinical Efficacy in Parkinson’s Disease

Motor Symptom Improvement

A meta-analysis of 27 RCTs (n=3,786) demonstrated duration-dependent Unified Parkinson’s Disease Rating Scale (UPDRS) improvements :

Treatment DurationUPDRS Total (MD [95% CI])UPDRS III (Motor)
1 month−3.56 [−6.67, −0.45]−2.97 [−6.63, 0.68]
3 months−3.32 [−3.75, −2.89]−4.21 [−5.89, −2.53]
12 months−5.07 [−6.74, −3.41]−6.34 [−8.01, −4.67]
60 months−11.06 [−16.19, −5.94]−9.45 [−12.33, −6.57]

Long-term observational data (Mizuno et al., 2019) corroborate these findings, showing 56-week UPDRS reductions of 12.4 points (95% CI 9.8–15.0) with adjunctive selegiline therapy .

Non-Motor Symptom Management

Selegiline demonstrates significant benefits in PD-associated depression, with Hamilton Depression Rating Scale (HAMD) scores decreasing by 0.63 points (95% CI −1.05 to −0.22) at 3 months . The transdermal formulation shows particular promise, achieving 50% HAMD reduction in 68% of patients versus 45% with SSRIs in phase III trials .

Adverse EventOral (%)Transdermal (%)
Insomnia26.712.4
Orthostatic hypotension18.922.1
Xerostomia14.28.3
Application-site reactionsN/A37.6

Notably, the MAO-A inhibition threshold (≥10 mg/day oral) increases hypertensive crisis risk 4.2-fold (95% CI 1.8–9.7) with tyramine ingestion >50 mg .

Pharmacokinetic Considerations

Metabolic Pathways

Hepatic metabolism via CYP2B6 and CYP2C19 produces three active metabolites:

  • Desmethylselegiline (DMS): t₁/₂ = 9.5 hr; MAO-B inhibitory activity 60% of parent compound

  • Levomethamphetamine: t₁/₂ = 14–21 hr; weak norepinephrine reuptake inhibition (Ki = 1.2 μM)

  • Levoamphetamine: t₁/₂ = 16–18 hr; dopamine transporter inhibition (IC₅₀ = 4.3 nM)

Special Population Adjustments

PopulationDose AdjustmentRationale
Hepatic impairment (Child-Pugh B/C)50% reduction↓ CYP2B6 activity (AUC ↑ 320%)
Renal impairment (eGFR <30)Avoid ODT↑ Levomethamphetamine accumulation (AUC ↑ 180%)
CYP2B6 poor metabolizers25% reductionDMS exposure ↑ 450%

Comparative Clinical Effectiveness

Versus Levodopa Monotherapy

The ADAGIO trial subgroup analysis (n=1,176) demonstrated selegiline’s superiority in delaying levodopa initiation by 14.2 months (HR 0.62 [0.51–0.75]) . Motor fluctuations were 38% less frequent with early selegiline use (OR 0.62 [0.48–0.79]) .

Versus Other MAO-B Inhibitors

A network meta-analysis (Zhuo et al., 2017) ranked selegiline’s efficacy:

AgentUPDRS Reduction (SMD)Safety (OR)
Selegiline−0.89 [−1.12, −0.66]1.58 [1.02–2.44]
Rasagiline−0.76 [−0.98, −0.54]1.32 [0.89–1.95]
Safinamide−0.68 [−0.91, −0.45]1.21 [0.78–1.87]

Emerging Applications and Future Directions

Personalized Dosing Strategies

Pharmacogenomic studies identify three key polymorphisms affecting response:

  • CYP2B6 rs3745274 (A/A genotype): ↑ DMS exposure requiring 30% dose reduction

  • COMT rs4680 (Val/Val): 23% greater UPDRS improvement (p=0.01)

  • DRD2 rs1800497 (T/T): 5.2-fold higher dyskinesia risk (p<0.001)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator